

Toxicological Profile of Alpinumisoflavone: A Technical Guide

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Compound of Interest		
Compound Name:	Alpinumisoflavone	
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Abstract

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in several plants, including Cudrania tricuspidata and Genista pichisermolliana. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the current toxicological data for Alpinumisoflavone, compiled from in silico predictions, in vitro assays, and in vivo studies. The information is intended to support further research and development of AIF as a potential therapeutic agent. While existing data suggests a favorable preliminary safety profile, this document also highlights the significant gaps in the current toxicological database, underscoring the need for further dedicated safety assessments.

Acute Toxicity

Comprehensive acute toxicity studies for **Alpinumisoflavone** following standardized guidelines (e.g., OECD) are not currently available in the public domain. The primary data point comes from computational predictions.

Table 1: Acute Toxicity of Alpinumisoflavone



Test System	Method	Endpoint	Result	Confidence Limits	Reference
In silico (Rat)	Toxicity Prediction by Komputer Assisted Technology (TOPKAT)	Oral LD50	146.4 mg/kg	20.1 mg/kg (Lower) to 1.1 g/kg (Upper)	[1][2][3]

LD50: Median Lethal Dose

Based on this in silico prediction, **Alpinumisoflavone** is classified as moderate to slightly toxic upon acute oral administration.[1][2][3] It is critical to note that this is a computational prediction and requires experimental validation through standardized acute toxicity studies.

Sub-chronic and Chronic Toxicity

Formal sub-chronic (e.g., 28-day or 90-day repeated dose) and chronic toxicity studies for **Alpinumisoflavone** have not been reported. However, several in vivo studies investigating the anticancer efficacy of AIF in mouse models provide some insights into its tolerability with repeated administration.

Table 2: Observations from In Vivo Efficacy Studies



Animal Model	Dosing Regimen	Duration	Observations	Reference
Mice	20–50 mg/kg/day	24–56 days	No adverse effects or marked alterations in the histology of cardiac, pulmonary, renal, splenic, and hepatic tissues were reported, indicating good tolerability.	[1]

These findings suggest that **Alpinumisoflavone** is well-tolerated in mice at doses effective for anticancer activity.[1] However, these studies were not designed as formal toxicology assessments and lack detailed clinical observations, hematology, and clinical chemistry analyses.

Genotoxicity and Carcinogenicity

Experimental data from standardized genotoxicity assays (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for **Alpinumisoflavone** are not available. In silico predictions suggest a low probability of mutagenic and carcinogenic effects.

Table 3: Genotoxicity and Carcinogenicity Profile of Alpinumisoflavone

Assay	Test System	Result	Reference
Mutagenicity	In silico ADMET prediction	Very low probability of being mutagenic	[4]
Carcinogenicity	In silico ADMET prediction	Very low probability of being carcinogenic	[4]

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity



While these computational predictions are encouraging, experimental verification using a standard battery of genotoxicity tests is essential for a comprehensive safety assessment.

Reproductive and Developmental Toxicity

There are no dedicated reproductive and developmental toxicity studies available for **Alpinumisoflavone**. In silico predictions suggest a low risk.

Table 4: Reproductive and Developmental Toxicity Profile of Alpinumisoflavone

Assay	Test System	Result	Reference
Embryo/Fetus Toxicity	In silico ADMET prediction	Very low probability of being toxic to the embryo or fetus	[4]

The absence of experimental data in this area represents a significant knowledge gap that needs to be addressed before AIF can be considered for clinical development, particularly for use in women of childbearing potential.

Cytotoxicity

The cytotoxic effects of **Alpinumisoflavone** have been evaluated in various cancer and normal cell lines, primarily through MTT assays.

Table 5: In Vitro Cytotoxicity of Alpinumisoflavone

| Cell Line | Cell Type | Assay | Endpoint | Result | Reference | | :--- | :--- | :--- | :--- | | MCF-7 | Estrogen-receptor-positive (ER+) human breast cancer | MTT | % Inhibition | 44.92 \pm 1.79% at 100 μ M |[1][2][3] | | HDFn | Human dermal fibroblast neonatal (normal cells) | MTT | - | Less toxic compared to MCF-7 cells |[1][2][3] | | ES2 and OV90 | Human ovarian cancer | Cell Proliferation Assay | - | Triggers anti-proliferation |[5] |

Alpinumisoflavone demonstrates selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.[1][2][3]

Experimental Protocols



MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide (MTT) colorimetric assay is a standard method used to assess cell viability and cytotoxicity.

- Cell Seeding: Cells (e.g., MCF-7 or HDFn) are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified 5% CO2 atmosphere at 37°C.[1]
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Alpinumisoflavone or a vehicle control (e.g., 0.3% DMSO). A positive control such as doxorubicin is also included.[1]
- Incubation: The treated cells are incubated for a specified period (e.g., 24 or 48 hours).[1]
- MTT Addition: After incubation, the medium is discarded, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.[1]
- Formazan Formation: The cells are incubated for an additional period (e.g., 4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]
- Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[1]
- Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[1]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy and general tolerability of a compound.

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
- Tumor Cell Implantation: Human cancer cells (e.g., 786-O for renal cell carcinoma) are subcutaneously injected into the flank of the mice.



- Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. Alpinumisoflavone is administered, for example, by intraperitoneal injection or oral gavage, at specified doses (e.g., 40 or 80 mg/kg/day).
- Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.
- Toxicology Assessment (Observational): During the study, animals are observed for any signs of toxicity. At the end of the study, major organs may be collected for histological examination.

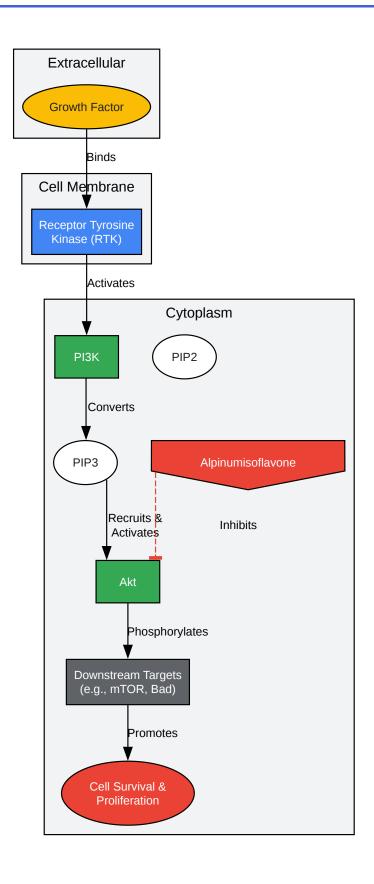
Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of **Alpinumisoflavone** appears to be through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. Its toxicity in cancer cells is often a result of the intended pharmacological effect.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. **Alpinumisoflavone** has been shown to inhibit this pathway.[6]





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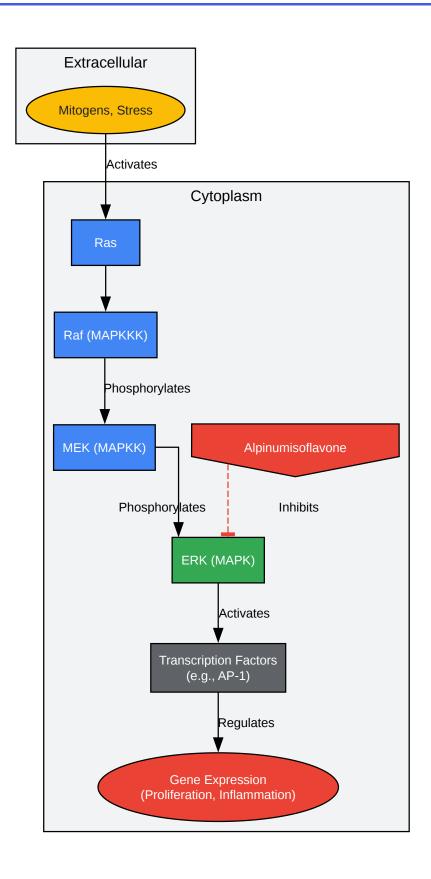
Caption: Alpinumisoflavone inhibits the PI3K/Akt signaling pathway.



MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and stress responses. **Alpinumisoflavone** can modulate this pathway, contributing to its anticancer effects.[6]





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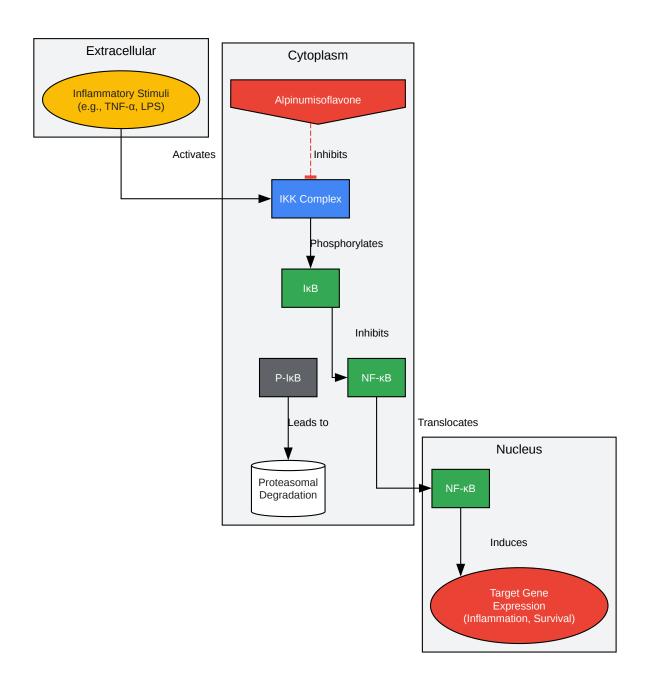
Caption: Alpinumisoflavone modulates the MAPK signaling pathway.



NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Inhibition of this pathway by **Alpinumisoflavone** contributes to its anti-inflammatory and pro-apoptotic effects.





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Caption: Alpinumisoflavone inhibits the NF-кВ signaling pathway.



Conclusion and Future Directions

The available data suggests that **Alpinumisoflavone** has a promising safety profile, particularly its selective cytotoxicity towards cancer cells and good tolerability in preliminary in vivo models. However, the current toxicological assessment is far from complete. A significant lack of data exists for acute, sub-chronic, and chronic toxicity, as well as for genotoxicity and reproductive/developmental toxicity. The reliance on in silico predictions necessitates experimental validation.

For the continued development of **Alpinumisoflavone** as a therapeutic candidate, the following studies are strongly recommended:

- Acute Oral Toxicity Study: An in vivo study following OECD Guideline 423 or 425 to determine the experimental LD50 and identify signs of acute toxicity.
- Repeated Dose Toxicity Studies: 28-day and/or 90-day oral toxicity studies in rodents (OECD Guidelines 407 and 408) to evaluate the effects of repeated exposure on clinical signs, body weight, food and water consumption, hematology, clinical chemistry, organ weights, and histopathology.
- Genotoxicity Testing: A battery of tests including a bacterial reverse mutation assay (Ames test, OECD Guideline 471), an in vitro micronucleus test (OECD Guideline 487), and an in vivo micronucleus test (OECD Guideline 474).
- Reproductive and Developmental Toxicity Screening: Studies to assess the potential effects on fertility and embryonic development.

A thorough and systematic toxicological evaluation is imperative to establish a comprehensive safety profile for **Alpinumisoflavone** and to support its potential transition into clinical trials.

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